molecular formula C6H3ClN2O3 B1462967 2-Chloro-5-nitropyridine-4-carbaldehyde CAS No. 946136-72-7

2-Chloro-5-nitropyridine-4-carbaldehyde

Cat. No. B1462967
M. Wt: 186.55 g/mol
InChI Key: GDLQCJPZKJSTIR-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . It is used in the synthesis of various compounds, including Tri-Biocins . It is typically a colourless or flaxen high boiling point solid or liquid, insoluble in water but soluble in organic solvents such as ether .


Synthesis Analysis

The synthesis of 2-Chloro-5-nitropyridine involves several steps . The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . The method produces few byproducts, has mild reaction conditions, and a high total yield .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2 . The non-H atoms of the compound almost lie in a common plane . In the crystal, adjacent molecules feature a short Cl⋯O contact, forming a chain; these chains are consolidated into a layer structure by non-classical C-H⋯O interactions .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Chloro-5-nitropyridine has a molecular weight of 158.54 . It is insoluble in water but soluble in organic solvents . The compound is a colourless or flaxen high boiling point solid or liquid .

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines
    • Application Summary : Nitropyridines are synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
    • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Suzuki–Miyaura Coupling

    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. It involves the use of organoboron reagents and a palladium catalyst .
    • Method of Application : The reaction involves oxidative addition, where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs with organoboron reagents .
    • Results or Outcomes : This method has been used to create a variety of complex organic compounds. It is particularly useful due to its mild reaction conditions and functional group tolerance .
  • Chemical Synthesis Studies

    • Application Summary : Compounds similar to “2-Chloro-5-nitropyridine-4-carbaldehyde”, such as 2-Chloro-4-methyl-5-nitropyridine, have been used in chemical synthesis studies .
    • Results or Outcomes : These compounds can serve as precursors or intermediates in the synthesis of a variety of other organic compounds .
  • Biochemical Research

    • Application Summary : 2-Chloro-4-nitropyridine, a compound similar to “2-Chloro-5-nitropyridine-4-carbaldehyde”, has been used as a biochemical reagent in life science research .
    • Results or Outcomes : These compounds can be used to study a variety of biological processes and phenomena .
  • Pharmaceutical Research

    • Application Summary : Nitropyridines and their derivatives have been extensively studied for their potential applications in pharmaceuticals . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
    • Results or Outcomes : These compounds can be used to develop new drugs and therapies .
  • Material Science

    • Application Summary : Nitropyridines and their derivatives have been used in the development of advanced materials . For example, they can be used as ligands to form coordination complexes with metals, which can then be used in the fabrication of materials with unique properties .
    • Results or Outcomes : These compounds can be used to create materials with a wide range of properties, such as high thermal stability, electrical conductivity, and optical activity .

Safety And Hazards

2-Chloro-5-nitropyridine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-nitropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLQCJPZKJSTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677342
Record name 2-Chloro-5-nitropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitropyridine-4-carbaldehyde

CAS RN

946136-72-7
Record name 2-Chloro-5-nitropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A route to prepare 4-hydroxy 6-chloro 1,7 napthyridine is depicted in Scheme III. Starting with 2-chloro-4-methyl-5-nitropyridine, condensation with dimethylformamidedimethylacetal and subsequent oxidative cleavage yields 2-chloro-5-nitroisonicotinaldehyde. Chemoselective methyl addition to the aldehyde with methyllithium and titaniumtetrachloride at −50° C. followed by oxidation yields 1-(2-chloro-5-nitropyridin-4-yl)ethanone. Nitro reduction with iron in acetic acid, followed by a two step monotosylation yields N-(4-acetyl-6-chloropyridin-3-yl)-4-nitrobenzenesulfonamide. Upon heating with dimethylformamidedimethylacetal and diisopropylethylamine in DMF at 105° C. and subsequent treatment with thiophenol at room temperature, 6-chloro-1,7-naphthyridin-4-ol is obtained IV. Conversion of IV to the corresponding triflate or benzyl ether using standard conditions yields bifunctional intermediates which can be taken through the chemical transformation depicted in Schemes 1 and 2 to yield 4,6 disubstituted 1,7 naphthyridines V.
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Synthesis routes and methods II

Procedure details

To a solution of (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine (1.0 equiv) in 1:1 THF/H2O (0.1 M) was added sodium periodate (3.0 equiv) portionwise. The resulting solution was stirred at rt for 6 hours, at which time the white solid was filtered and rinsed with ethyl acetate. The entire filtrate was washed with NaHCO3(sat.), with NaCl(sat.), dried over MgSO4, filtered and concentrated. Purification by column chromatography (20% ethyl acetate/hexanes, Rf=0.3) yielded 2-chloro-5-nitroisonicotinaldehyde (71%). 1H NMR (CDCl3): δ 10.51 (s, 1H), 9.25 (s, 1H), 7.75 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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